2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole chemical structure
2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole chemical structure
An In-depth Technical Guide to 2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole
Abstract
This technical guide provides a comprehensive scientific overview of 2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole, a halogenated and methylated heterocyclic compound. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogues to present a robust profile for researchers, medicinal chemists, and drug development professionals. The guide covers predicted physicochemical properties, anticipated spectroscopic signatures, a plausible and detailed synthetic methodology with mechanistic insights, and a discussion of its potential as a versatile building block in medicinal chemistry. The benzimidazole scaffold is a privileged structure in drug discovery, and the strategic placement of a bromine atom at the 2-position offers a reactive handle for extensive chemical modification, positioning this compound as a valuable intermediate for creating diverse molecular libraries.
Introduction: The Benzimidazole Core in Modern Chemistry
The Benzimidazole Scaffold: A Privileged Structure
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone of medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[2] Consequently, the benzimidazole moiety is found in numerous FDA-approved drugs, including proton-pump inhibitors like omeprazole and anthelmintics like albendazole.[4][5] The versatility of this scaffold continues to inspire the development of new therapeutic agents targeting diseases ranging from cancer to viral infections.[6][7][8]
Strategic Significance of Bromine and Methyl Substituents
The functionalization of the benzimidazole core is a key strategy for modulating its biological activity and physicochemical properties.
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2-Position Bromination: The introduction of a bromine atom at the C2 position is particularly significant. It serves as an exceptionally versatile synthetic handle. This halogen atom readily participates in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, alkyl, and alkynyl groups. This strategic placement transforms the benzimidazole from a simple core into a powerful platform for library synthesis.[9][10]
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N- and C-Methylation: Methyl groups at the N1 and C5 positions influence the molecule's properties in several ways. The N1-methyl group removes the acidic N-H proton, preventing tautomerism and altering the molecule's hydrogen bonding capabilities and metabolic profile. The C5-methyl group can enhance binding affinity to protein targets through hydrophobic interactions and can influence the electronic properties of the aromatic system.[2]
Profile of 2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole
2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole combines these strategic features. It is an N-protected, C-halogenated benzimidazole derivative poised for further chemical elaboration. Its structure suggests potential as an intermediate for creating novel compounds with tailored pharmacological profiles.
Caption: Chemical structure of 2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole.
Physicochemical and Spectroscopic Profile
Direct experimental data for the title compound are scarce. The following properties are predicted based on its structure and data from close analogues such as 2-bromo-1-methyl-1H-benzo[d]imidazole and 2-bromo-5,6-dimethyl-1H-benzo[d]imidazole.[3][11][12]
Predicted Physicochemical Properties
| Property | Predicted Value / Description | Source/Analogue |
| Molecular Formula | C₉H₉BrN₂ | (Calculated) |
| Molecular Weight | 225.09 g/mol | (Calculated)[11] |
| Appearance | White to off-white solid | (Expected)[9] |
| Melting Point | >150 °C (Estimated) | (Extrapolated) |
| Boiling Point | ~340-360 °C (Predicted) | (Extrapolated)[12] |
| Solubility | Soluble in DMSO, Methanol; Insoluble in water | (Expected)[3] |
| pKa | ~9.5 - 10.0 (Predicted for conjugate acid) | (Extrapolated)[9] |
| LogP | ~2.9 - 3.2 (Predicted) | (Calculated)[11] |
Anticipated Spectroscopic Signatures
Structural elucidation relies on a combination of spectroscopic methods. The expected data are as follows:
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and diagnostic.
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Aromatic Protons (3H): Three signals in the aromatic region (~7.0-7.8 ppm). The proton at C4 will likely appear as a singlet or a narrow doublet. The protons at C6 and C7 will appear as doublets, with coupling constants typical for ortho-protons.
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N-Methyl Protons (3H): A sharp singlet at ~3.7-4.0 ppm.
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C-Methyl Protons (3H): A sharp singlet at ~2.4-2.6 ppm.
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-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number and type of carbon atoms.[13]
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Aromatic/Heterocyclic Carbons: ~9 signals are expected in the 110-150 ppm range. The carbon bearing the bromine (C2) will be significantly shifted.
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N-Methyl Carbon: A signal around 30-35 ppm.
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C-Methyl Carbon: A signal around 20-25 ppm.
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-
Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and halogen presence.
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Molecular Ion (M+): A characteristic isotopic pattern for bromine will be observed, with two peaks of nearly equal intensity at m/z 224 and 226.
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Fragmentation: Common fragmentation pathways for benzimidazoles include loss of the methyl groups and cleavage of the imidazole ring.
-
-
Infrared (IR) Spectroscopy:
-
C=N and C=C Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region.
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C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹.
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C-N Stretching: Absorptions in the 1200-1350 cm⁻¹ range.
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Synthesis and Mechanistic Insights
While multiple synthetic routes to substituted benzimidazoles exist, a robust and logical pathway for 2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole involves a multi-step sequence starting from commercially available materials.[14][15][16][17]
Proposed Synthetic Workflow
The synthesis can be logically approached via the Phillips-Ladenburg condensation followed by N-methylation and subsequent bromination. This sequence ensures regiochemical control.
Caption: Proposed synthetic workflow for 2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole.
Generalized Experimental Protocol
Step 1: Synthesis of 5-Methyl-1H-benzo[d]imidazole
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Reaction Setup: To a round-bottom flask, add 4-methyl-1,2-phenylenediamine (1.0 eq).
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Reagent Addition: Slowly add formic acid (90%, ~5-10 eq) to the flask.
-
Reaction Conditions: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[9][16]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water. Neutralize carefully with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.
Step 2: Synthesis of 1,5-Dimethyl-1H-benzo[d]imidazole
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Reaction Setup: Dissolve 5-methyl-1H-benzo[d]imidazole (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) in a round-bottom flask.
-
Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the solution. Stir for 15-30 minutes. Then, add methyl iodide (MeI, 1.1 eq) dropwise.
-
Reaction Conditions: Stir the mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of 2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole
-
Reaction Setup: Dissolve 1,5-dimethyl-1H-benzo[d]imidazole (1.0 eq) in glacial acetic acid or chloroform in a flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at 0 °C or a solution of bromine (Br₂, 1.0 eq) in acetic acid dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor completion by TLC.
-
Work-up: Quench the reaction with a saturated solution of sodium thiosulfate, then neutralize with sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization to yield pure 2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole.
Reactivity and Applications in Drug Development
Chemical Reactivity as a Synthetic Intermediate
The primary value of this compound lies in the reactivity of the C2-Br bond. This site is activated for nucleophilic aromatic substitution and is an excellent substrate for various cross-coupling reactions. This allows for the systematic and modular construction of novel, complex benzimidazole derivatives.
Caption: Application of the title compound as a scaffold in medicinal chemistry workflows.
Potential Pharmacological Significance
Based on the extensive literature on substituted benzimidazoles, derivatives of this scaffold could be explored for a variety of therapeutic applications:
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Anticancer Agents: Many 2-substituted benzimidazoles exhibit potent anticancer activity by targeting enzymes like topoisomerase or various protein kinases.[17]
-
Antimicrobial Agents: The benzimidazole core is present in many antimicrobial and antifungal agents.[1][5][18] Modifications at the C2 position can lead to compounds with high potency against resistant bacterial or fungal strains.[19]
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Antiviral Agents: Benzimidazole derivatives have shown significant activity against a range of viruses by inhibiting viral replication processes.[6]
Safety and Handling
As with all laboratory chemicals, 2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion and Future Outlook
2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole represents a strategically designed chemical building block. While not a widely commercialized compound itself, its true value is realized as a key intermediate for the synthesis of more complex molecules. The combination of the privileged benzimidazole scaffold, a metabolically stable N-methyl group, and a highly versatile C2-bromo handle makes it an attractive starting point for drug discovery campaigns. Future research should focus on utilizing this scaffold in parallel synthesis to generate libraries for screening against a wide array of therapeutic targets, including kinases, polymerases, and microbial enzymes.
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